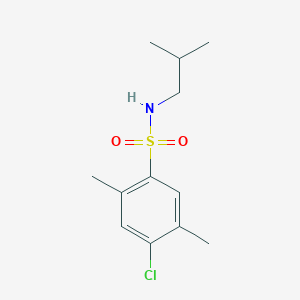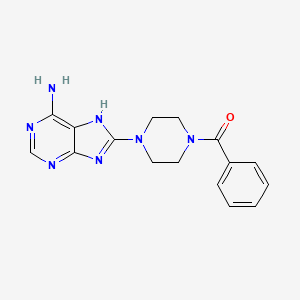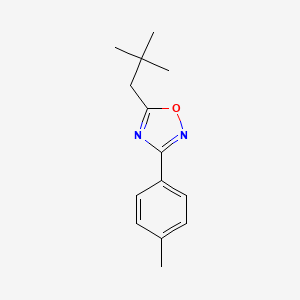
methyl N,N'-bis(4-methoxyphenyl)imidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N,N'-bis(4-methoxyphenyl)imidothiocarbamate, commonly known as methylated BIC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of methylated BIC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. This inhibition can lead to a disruption of cellular signaling pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that methylated BIC can have various biochemical and physiological effects on cells and organisms. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In animal models, it has been shown to have anti-inflammatory effects and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methylated BIC in lab experiments is its relatively low cost compared to other compounds with similar properties. Additionally, its synthetic method is relatively simple and can be easily scaled up for larger quantities. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on methylated BIC. One direction is to further investigate its potential anti-cancer properties and explore its use in combination with other anti-cancer drugs. Another direction is to study its potential use as a coating material for various surfaces, such as medical implants or electronic devices. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Methylated BIC is synthesized through the reaction of N,N'-bis(4-methoxyphenyl)thiourea with methyl isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Methylated BIC has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, it has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In medicine, it has been studied for its potential anti-cancer and anti-inflammatory properties. In material science, it has been studied for its potential use as a coating material for various surfaces.
Propriétés
IUPAC Name |
methyl N,N'-bis(4-methoxyphenyl)carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-19-14-8-4-12(5-9-14)17-16(21-3)18-13-6-10-15(20-2)11-7-13/h4-11H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMSSNQFOQDFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-4-pyrimidinyl}amino)ethanol](/img/structure/B5354117.png)
![1-{[3-hydroxy-1-(4-isopropylbenzyl)-2-oxopiperidin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B5354122.png)
![(4aS*,8aR*)-1-butyl-6-[(2-ethoxypyridin-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5354132.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5354139.png)
![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5354151.png)
![3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5354157.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5354168.png)
![N-cyclopropyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5354178.png)

![2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}ethoxy)ethanol](/img/structure/B5354188.png)
![N-methyl-2-(3-morpholinyl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide hydrochloride](/img/structure/B5354200.png)

